![molecular formula C14H17NO3 B2982943 2-[(Cyclohexylcarbonyl)amino]benzoic acid CAS No. 25437-73-4](/img/structure/B2982943.png)

2-[(Cyclohexylcarbonyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

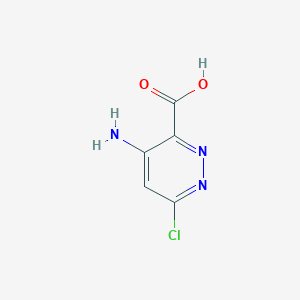

“2-[(Cyclohexylcarbonyl)amino]benzoic acid” is an organic compound . It belongs to the class of organic compounds known as aminobenzoic acids, which are benzoic acids containing an amine group attached to the benzene moiety . The molecular formula of this compound is C₁₄H₁₇NO₃ .

Synthesis Analysis

The synthesis of benzamide derivatives, which include “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxyl group and a cyclohexylcarbonyl-amino group . The average mass of this compound is 247.290 Da .Scientific Research Applications

Chemical Structure and Reactivity

The study of 2-[(Cyclohexylcarbonyl)amino]benzoic acid and its derivatives plays a significant role in the development of chemical compounds with potential applications in various scientific fields. For instance, the title compound, characterized by its unique crystalline structure, exhibits notable reactivity, leading to two distinct reactions in aqueous solutions: cyclization to form the imide N-phthaloylleucine and hydrolysis to phthalic acid and leucine (Alvaro B. Onofrio et al., 2006). This dual reactivity underscores the chemical specificity of benzoic acid derivatives, which is essential for understanding their interaction with biological systems and potential therapeutic applications.

Metabolic Pathways and Environmental Impact

Benzoic acid derivatives, including this compound, are subject to metabolic pathways that transform them into compounds such as catechol, which plays a crucial role in microbial metabolism (A. Reiner, 1971). The widespread occurrence of benzoic acid and its derivatives in the environment, their uses as preservatives, and their natural presence in foods highlight the importance of understanding their biochemical interactions and potential impacts on human health and ecosystems (A. D. del Olmo et al., 2017).

Asymmetric Synthesis and Catalysis

The resolution of racemic 2-aminocyclohexanol derivatives, a process closely related to the synthesis and applications of this compound, showcases the compound's utility in asymmetric catalysis. This methodology provides a pathway to enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals with specific bioactive properties (Ingo Schiffers et al., 2006).

Biological Interactions and Pharmacology

Exploring the chemical specificity of benzoic acid derivatives helps elucidate their interactions with biological systems, such as the modulation of osmotic fragility in erythrocytes. This knowledge is vital for designing compounds with tailored pharmacological effects, potentially leading to novel therapeutic agents (H. Mineo et al., 2013).

Advanced Materials and Chemical Synthesis

The synthesis and application of this compound derivatives extend to the development of advanced materials, such as metal-organic frameworks (MOFs), demonstrating the versatility of these compounds in creating structures with potential applications in catalysis, gas storage, and separation technologies (Zhenqiang Wang et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[(Cyclohexylcarbonyl)amino]benzoic acid is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

This is likely achieved through the modulation of the Serine/threonine-protein kinase Chk1, which is required for checkpoint-mediated cell cycle arrest .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in DNA repair and cell cycle regulation. By modulating the activity of the Serine/threonine-protein kinase Chk1, the compound could potentially enhance the cell’s ability to repair DNA damage and prevent the propagation of damaged cells .

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h4-5,8-10H,1-3,6-7H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVONCUQFOOJSCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)

![N-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2982864.png)

![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)

![5H-[1,2,4]triazino[5,6-b]indol-3-amine, 8-bromo-](/img/structure/B2982867.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)

![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2982874.png)

![Tert-butyl N-[1-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2982875.png)

![(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2982877.png)

![2-[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2982879.png)